5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BNO3S/c1-10(2)11(3,4)16-12(15-10)8-6-5-7(17-8)9(13)14/h5-6H,1-4H3,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQHNPVGOAXWLAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
957344-92-2 | |
| Record name | 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Palladium-Catalyzed Miyaura Borylation
This method is the most common and efficient approach for synthesizing aryl boronic esters, including thiophene derivatives.
- Starting Material: 5-bromo- or 5-chlorothiophene-2-carboxamide
- Boron Source: Bis(pinacolato)diboron (B2pin2)
- Catalyst: Palladium complexes such as (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride [Pd(dppf)Cl2]
- Base: Potassium acetate (KOAc)
- Solvent: 1,4-Dioxane or dimethyl sulfoxide (DMSO)
- Temperature: 80–110 °C
- Time: 2–16 hours
- Atmosphere: Inert (nitrogen or argon)
The halogenated thiophene carboxamide is combined with bis(pinacolato)diboron, potassium acetate, and the palladium catalyst in 1,4-dioxane. The mixture is stirred under nitrogen at around 80–95 °C for 16 hours. After completion, the reaction mixture is cooled, filtered, and concentrated. The crude product is purified by column chromatography to yield the desired boronate ester.
Reaction Conditions and Yields
Mechanistic Insights
The reaction proceeds via oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with bis(pinacolato)diboron activated by potassium acetate, and reductive elimination to form the aryl boronate ester. The pinacol protecting group stabilizes the boronate, making it easier to handle and purify.
Specific Research Findings
- The use of potassium acetate as a mild base is critical to facilitate transmetalation without decomposing sensitive functional groups like carboxamides.
- 1,4-Dioxane is preferred as a solvent for its ability to dissolve both organic substrates and inorganic bases, providing a homogeneous reaction medium.
- Reaction temperature and time are optimized to balance conversion and minimize side reactions; typically, 80 °C for 16 hours gives high yields.
- The reaction is sensitive to moisture and oxygen; hence, inert atmosphere conditions are mandatory.
- Purification is generally achieved by silica gel column chromatography using petroleum ether/ethyl acetate gradients.
Summary Table of Key Preparation Parameters
| Parameter | Typical Value/Range | Comments |
|---|---|---|
| Starting material | 5-Bromo- or 5-chlorothiophene-2-carboxamide | Commercially available or synthesized |
| Boron reagent | Bis(pinacolato)diboron (B2pin2) | Stable, widely used boron source |
| Catalyst | Pd(dppf)Cl2 or Pd(dppf)Cl2·CH2Cl2 | Effective for C–B bond formation |
| Base | Potassium acetate (KOAc) | Mild, promotes transmetalation |
| Solvent | 1,4-Dioxane or DMSO | Good solubility, inert |
| Temperature | 80–110 °C | Optimized for yield and reaction rate |
| Reaction time | 2–16 hours | Longer time for high conversion |
| Atmosphere | Nitrogen or argon | Prevents catalyst oxidation |
| Purification | Column chromatography | Silica gel, petroleum ether/ethyl acetate |
Additional Notes
- The carboxamide functionality on the thiophene ring remains intact under these borylation conditions, allowing subsequent functionalization.
- The boronate ester product is a versatile intermediate for Suzuki-Miyaura cross-coupling and other transformations.
- Scale-up procedures maintain similar conditions but require careful control of temperature and inert atmosphere.
Chemical Reactions Analysis
Types of Reactions
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The boron moiety can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or borane.
Substitution: Palladium catalysts, bases like potassium carbonate, and aryl halides for cross-coupling reactions.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Thiophene-2-carboxamide derivatives.
Substitution: Various aryl-substituted thiophene derivatives.
Scientific Research Applications
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxamide has a wide range of applications in scientific research:
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its therapeutic potential in various medical conditions.
Industry: Utilized in the development of advanced materials, including polymers and electronic devices.
Mechanism of Action
The mechanism of action of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxamide involves its ability to participate in various chemical reactions due to the presence of the boron moiety. The boron atom can form stable complexes with other molecules, facilitating reactions such as cross-coupling. The thiophene ring provides aromatic stability, while the carboxamide group can engage in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers on Thiophene
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxamide (FM-2255)
- Structural Difference : Boronate group at the 4-position of thiophene instead of 3.
- Impact: Altered electronic distribution due to proximity of carboxamide and boronate groups.
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carboxamide
Functional Group Variations
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbaldehyde
- Structural Difference : Carboxamide replaced with a formyl (-CHO) group.
- Impact: Higher reactivity in nucleophilic additions (e.g., Knoevenagel condensations) but lower hydrolytic stability. Requires stringent storage conditions (2–8°C under argon) to prevent oxidation .
Ethyl 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate
- Structural Difference : Carboxamide replaced with an ethyl ester (-COOEt).
- Impact :
Heterocyclic Core Variations
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isothiazole
- Structural Difference : Thiophene replaced with isothiazole.
- Impact :
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Pharmacological Derivatives
1-(Naphthalen-2-yl)-3-{[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methylidene}pyrrolidine-2,4-dione (S10)
Key Data Tables
Table 1: Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (Organic) | Reactivity in Suzuki Coupling |
|---|---|---|---|---|
| Target Carboxamide | 238.11 | N/A | Moderate | High (electron-rich boronate) |
| Thiophene-2-carbaldehyde | 224.10 | N/A | High | Moderate (sensitive to oxidation) |
| Ethyl Thiophene-2-carboxylate | 282.16 | N/A | High | High |
| Isothiazole Boronate | 211.09 | 72–73 | Low | Moderate |
Table 2: Commercial Availability and Pricing
| Compound | Vendor | Purity | Price (per gram) |
|---|---|---|---|
| Target Carboxamide | Combi-Blocks | 95% | ~$200 (estimated) |
| Ethyl Thiophene-2-carboxylate | CymitQuimica | 95% | ~$50 |
| 4-(Pyridinyl)boronate | TCI America | 97% | ~$4,200 |
| Thiophene-2-carbaldehyde | GLPBIO | ≥98% | ~$150 |
Biological Activity
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a thiophene ring substituted with a dioxaborolane moiety. Its structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C12H16BNO3S
- Molecular Weight : 253.14 g/mol
The biological activity of this compound is primarily attributed to its ability to act as a covalent inhibitor targeting specific kinases. The dioxaborolane group facilitates the formation of covalent bonds with target proteins, enhancing the selectivity and potency of the compound against various biological pathways.
Biological Activity Overview
Research indicates that this compound exhibits significant inhibitory effects on certain kinases involved in cancer progression and inflammatory responses.
Inhibitory Potency
In vitro studies have shown that this compound has notable IC50 values against several targets:
| Target Kinase | IC50 (nM) | Selectivity |
|---|---|---|
| BMX | 2 | High |
| BTK | 1 | Moderate |
| JAK3 | >9000 | Low |
These results suggest that the compound is particularly effective against BMX and BTK while demonstrating low selectivity for JAK3.
Case Studies and Research Findings
Several studies have investigated the biological implications of this compound:
-
Dual Inhibitor Study :
A study evaluated the dual inhibition of BMX and BTK by this compound. The results indicated that while it effectively inhibited both kinases at low concentrations (subnanomolar range), it also showed significant off-target effects on other kinases such as HER family kinases . -
Thermal Shift Assays :
Thermal shift assays were employed to assess the binding affinity of the compound to target proteins. The results demonstrated a marked increase in thermal stability for BMX upon treatment with the compound, indicating strong binding interactions . -
Cellular Assays :
In cellular models, the compound exhibited potent anti-proliferative effects on cancer cell lines expressing high levels of BMX and BTK. The mechanism was further elucidated through mass spectrometry analysis which confirmed covalent modification of these kinases .
Q & A
Q. Key Considerations :
- Monitor reaction intermediates using TLC or HPLC.
- Use anhydrous conditions to prevent boronic ester hydrolysis.
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : Confirm boronic ester integrity (¹¹B NMR: δ ~30 ppm) and carboxamide NH protons (¹H NMR: δ 8–10 ppm) .
- X-ray Crystallography : Resolve crystal structure using SHELX programs (e.g., SHELXL for refinement), leveraging high-resolution data to validate stereochemistry .
- Mass Spectrometry : Verify molecular weight (e.g., ESI-MS: [M+H]⁺ expected at m/z 280.1 for C₁₁H₁₅BNO₃S).
Q. Methodological Answer :
- Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dppf) are effective for aryl-aryl coupling. For electron-deficient partners, use Pd(OAc)₂ with SPhos ligand .
- Solvent/Base System : Employ toluene/EtOH (3:1) with Na₂CO₃ for mild conditions or K₃PO₄ for higher reactivity.
- Temperature : 80–100°C under inert atmosphere (N₂/Ar).
Case Study :
In a model reaction with 4-bromoanisole, yields improved from 45% to 78% by increasing catalyst loading from 2 mol% to 5 mol% .
Advanced: What mechanistic insights exist for C–H borylation reactions relevant to modifying this compound?
Methodological Answer :
C–H activation for C–B bond formation is thermodynamically favorable (ΔG ≈ -15 kcal/mol for arylboronates). Key steps:
Oxidative Addition : Transition metal (e.g., Ir or Rh) inserts into the C–H bond.
Borylation : B₂(pin)₂ reacts via σ-bond metathesis, forming the boronic ester.
Reductive Elimination : Regenerates the catalyst.
Q. Experimental Design :
- Use Ir(cod)(OMe)]₂ catalyst with dtbpy ligand in hexanes at 80°C .
- Monitor reaction progress via ¹¹B NMR to detect intermediate boron species.
Advanced: How do structural analogs of this compound inform its potential biological activity?
Methodological Answer :
Structural analogs (e.g., thiazole-2-carboxamide derivatives) exhibit antimicrobial and anticancer activities. Key modifications influencing bioactivity include:
- Electron-Withdrawing Groups : Enhance binding to enzyme active sites (e.g., nitro or halogen substituents).
- Heterocycle Variation : Thiophene vs. thiazole alters solubility and target affinity.
Q. Research Recommendations :
- Conduct SAR studies by varying the carboxamide substituents.
- Use molecular docking to predict binding to kinase targets (e.g., EGFR).
Advanced: What strategies resolve contradictions in crystallographic data for boron-containing compounds?
Q. Methodological Answer :
- Twinned Data Analysis : Use SHELXD for initial phase solution and SHELXL for refinement, applying TWIN commands for twinned crystals .
- Disorder Modeling : For flexible pinacol groups, refine occupancy factors and apply restraints to B–O bond distances.
- Validation Tools : Check using R1/wR2 residuals (<5%) and ADP consistency in PLATON.
Case Study :
A boronic ester analog showed pseudosymmetry, resolved by merging equivalent reflections and applying HKLF5 format in SHELXL .
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
